Calcium;4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-2-benzyl-4-oxobutanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mitiglinide calcium involves several steps, starting from the appropriate isoindoline and benzyl derivatives. The key steps include:
Formation of the isoindoline ring: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Attachment of the benzyl group: This is typically achieved through a Friedel-Crafts alkylation reaction.
Formation of the oxobutanoate moiety:
Industrial Production Methods
Industrial production of Mitiglinide calcium follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Using large reactors and optimized conditions to ensure high yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to isolate the final product.
Quality control: Ensuring the product meets pharmaceutical standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
Mitiglinide calcium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Mitiglinide calcium, each with potential pharmacological activities.
Scientific Research Applications
Mitiglinide calcium has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of glinides and their derivatives.
Biology: Investigated for its effects on pancreatic beta cells and insulin secretion.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus, where it helps control postprandial blood glucose levels.
Industry: Employed in the development of new antidiabetic drugs and formulations.
Mechanism of Action
Mitiglinide calcium exerts its effects by closing ATP-sensitive potassium channels in pancreatic beta cells. This leads to depolarization of the cell membrane, opening of voltage-gated calcium channels, and an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing vesicles, thereby stimulating insulin secretion.
Comparison with Similar Compounds
Mitiglinide calcium is compared with other glinides such as Repaglinide and Nateglinide. While all these compounds stimulate insulin secretion, Mitiglinide calcium is unique in its rapid onset and short duration of action, making it particularly effective in controlling postprandial hyperglycemia.
Similar Compounds
Repaglinide: Another glinide with a similar mechanism of action but a longer duration of effect.
Nateglinide: Known for its rapid onset but shorter duration compared to Repaglinide.
Sulfonylureas: Though not glinides, they also stimulate insulin secretion but have a longer duration and higher risk of hypoglycemia.
Mitiglinide calcium stands out due to its balance of rapid action and short duration, minimizing the risk of prolonged hypoglycemia.
Properties
IUPAC Name |
calcium;4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-2-benzyl-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H25NO3.Ca/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);/q;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRVFZXOCRHXFE-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].[Ca+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48CaN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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